N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H11ClN2O4S2 and its molecular weight is 406.86. The purity is usually 95%.
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Scientific Research Applications
Ocular Hypotensive Activity
- Carbonic Anhydrase Inhibitors for Glaucoma: Derivatives of benzo[b]thiophene-2-sulfonamide, including compounds similar to the one , have been investigated as potential inhibitors of ocular carbonic anhydrase. This enzyme inhibition is significant for the treatment of glaucoma. Among these compounds, 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester were identified as potent ocular hypotensive agents, leading to their selection for clinical evaluation (Graham et al., 1989).
Antimicrobial Activities
- Antibacterial and Antifungal Agents: Certain derivatives of tetrahydrobenzo[b]thiophene, which include structural elements similar to the compound , have shown significant activities against bacterial and fungal strains. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Babu et al., 2013).
Anticancer Agents
- Potential Anticancer Applications: Novel thiophene derivatives, which incorporate the sulfonamide group similar to the compound , have been studied for their anticancer properties. Some of these compounds have exhibited significant cytotoxic activities against human breast cancer cell lines, highlighting their potential as anticancer agents (Ghorab et al., 2014).
Enzyme Inhibition
- α-Glucosidase and Acetylcholinesterase Inhibitors: Certain sulfonamides containing benzodioxane and acetamide moieties, closely related structurally to the compound , have been synthesized and tested for their enzyme inhibitory potential. Most compounds in this class exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, indicating their potential in relevant therapeutic areas (Abbasi et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S2/c18-10-3-5-15-13(8-10)19-17(21)12-9-11(4-6-14(12)24-15)20-26(22,23)16-2-1-7-25-16/h1-9,20H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRIENDKRLOAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.